molecular formula C7H8BrNO B13215680 5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole

5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole

Cat. No.: B13215680
M. Wt: 202.05 g/mol
InChI Key: PZBHIIZWTCMTJX-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole is a heterocyclic compound featuring a bromomethyl group attached to a cyclopropyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl ketone with a brominating agent, followed by cyclization with an appropriate nitrogen source to form the oxazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized oxazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxazole-based compounds .

Scientific Research Applications

5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can modulate various biological pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

5-(bromomethyl)-2-cyclopropyl-1,3-oxazole

InChI

InChI=1S/C7H8BrNO/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-3H2

InChI Key

PZBHIIZWTCMTJX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(O2)CBr

Origin of Product

United States

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